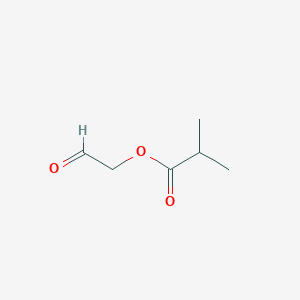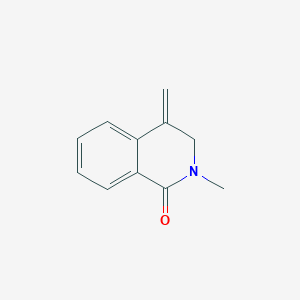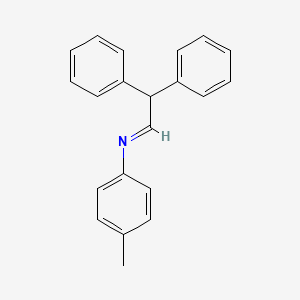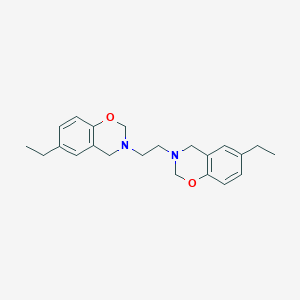
3,3'-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound belonging to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of 6-ethyl-3,4-dihydro-2H-1,3-benzoxazine with ethane-1,2-diol. The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product. For instance, the mixture may be first reacted at 60°C for 10 minutes, followed by heating to 110°C for 8 hours. After the reaction is complete, the product is isolated by filtration and washing with solvents such as ethyl acetate and diethyl ether .
Industrial Production Methods
In industrial settings, the production of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved may include inhibition of inflammatory mediators and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Ethane-1,2-diyl)bis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate
Uniqueness
Compared to similar compounds, 3,3’-(Ethane-1,2-diyl)bis(6-ethyl-3,4-dihydro-2H-1,3-benzoxazine) stands out due to its unique combination of thermal stability, mechanical strength, and resistance to chemicals. These properties make it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
114176-76-0 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-ethyl-3-[2-(6-ethyl-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H28N2O2/c1-3-17-5-7-21-19(11-17)13-23(15-25-21)9-10-24-14-20-12-18(4-2)6-8-22(20)26-16-24/h5-8,11-12H,3-4,9-10,13-16H2,1-2H3 |
InChI Key |
FNQXBSIUIFUCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OCN(C2)CCN3CC4=C(C=CC(=C4)CC)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)

![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)


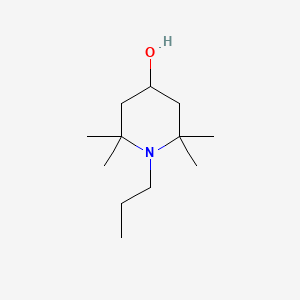
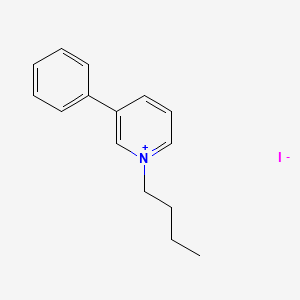
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)

